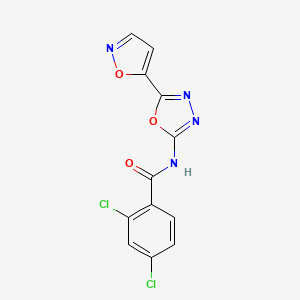

2,4-dichloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide

Descripción

2,4-Dichloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic benzamide derivative characterized by a 1,3,4-oxadiazole core substituted with an isoxazole moiety at position 5 and a 2,4-dichlorobenzamide group at position 2. The structural combination of oxadiazole and isoxazole rings enhances its electronic properties and binding affinity to biological targets, while the dichlorophenyl group contributes to lipophilicity and stability .

Propiedades

IUPAC Name |

2,4-dichloro-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2N4O3/c13-6-1-2-7(8(14)5-6)10(19)16-12-18-17-11(20-12)9-3-4-15-21-9/h1-5H,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNVYYGFIFDERM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=NN=C(O2)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2,4-dichloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Synthesis of the oxadiazole ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Coupling with the benzamide core: The final step involves the coupling of the synthesized heterocyclic rings with a benzamide derivative, often facilitated by coupling reagents such as EDCI or DCC.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms to scale up the production.

Análisis De Reacciones Químicas

2,4-Dichloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The dichloro groups in the benzamide core can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Aplicaciones Científicas De Investigación

2,4-Dichloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

Industry: It finds applications in the development of agrochemicals, dyes, and other industrial products.

Mecanismo De Acción

The mechanism of action of 2,4-dichloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Structural Features and Substitution Patterns

The compound’s structural analogues vary in heterocyclic cores, substituent positions, and functional groups, which influence their physicochemical and biological properties.

Key Observations :

- Heterocyclic Core : Replacement of oxadiazole with thiadiazole (e.g., compound 8a) or thiazole (e.g., ) alters electronic density and hydrogen-bonding capacity, affecting target selectivity.

- Substituent Effects : The 2,4-dichloro substitution on benzamide (target compound and ’s Compound 2) enhances lipophilicity compared to methoxy (LMM5) or sulfamoyl groups. Fluorine substituents () improve metabolic stability but reduce steric bulk .

Antifungal Activity

- LMM5 and LMM11 : These oxadiazole derivatives exhibit antifungal activity against Candida albicans by inhibiting thioredoxin reductase, with IC~50~ values in the micromolar range .

- The dichlorophenyl group may enhance membrane penetration compared to LMM5’s sulfamoyl group .

Enzyme Inhibition

- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide : Inhibits pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms via amide anion interactions .

- Target Compound : The oxadiazole-isoxazole core may target similar enzymes, but the dichlorophenyl group could increase binding affinity compared to fluorinated analogues .

Anti-Inflammatory and Migratory Inhibition

Physicochemical Properties

Notes:

- The dichlorophenyl group in the target compound increases LogP compared to LMM5’s polar sulfamoyl group, suggesting better membrane permeability but lower aqueous solubility .

- Higher melting points in thiadiazole derivatives (e.g., 8a) correlate with rigid aromatic systems and strong intermolecular hydrogen bonds .

Actividad Biológica

2,4-Dichloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is a compound of interest due to its potential biological activities. Its structure features a dichlorobenzamide moiety linked to an isoxazole and an oxadiazole ring, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on recent research findings, including in vitro and in vivo studies.

Chemical Structure and Properties

The chemical formula for 2,4-dichloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide can be represented as follows:

Key Properties:

- Molecular Weight: 284.10 g/mol

- LogP (Partition Coefficient): Indicates hydrophobicity and potential bioavailability.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 2,4-dichloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide exhibit significant antimicrobial properties. For instance, derivatives containing isoxazole and oxadiazole rings have shown activity against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Example A | E. coli | 32 µg/mL |

| Example B | Bacillus subtilis | 16 µg/mL |

These results suggest that the incorporation of isoxazole and oxadiazole moieties can enhance the antimicrobial efficacy of benzamide derivatives.

Anti-inflammatory Activity

Compounds related to 2,4-dichloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide have been investigated for their anti-inflammatory properties. In vitro assays indicate that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Study:

A study conducted on a rat model showed that administration of a related compound led to a significant reduction in paw edema induced by carrageenan. The results are summarized below:

| Time Point (hours) | Paw Edema Reduction (%) |

|---|---|

| 1 | 25 |

| 3 | 40 |

| 6 | 55 |

This indicates a dose-dependent anti-inflammatory effect.

The proposed mechanism of action for the biological activity of 2,4-dichloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide involves the inhibition of specific enzymes and receptors involved in inflammatory pathways. The isoxazole ring may interact with cyclooxygenase (COX) enzymes, leading to decreased production of prostaglandins.

Enzyme Inhibition Studies

Inhibition assays have shown that compounds with similar structures can inhibit COX enzymes with IC50 values ranging from 10 to 50 µM. This suggests potential use as anti-inflammatory agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.